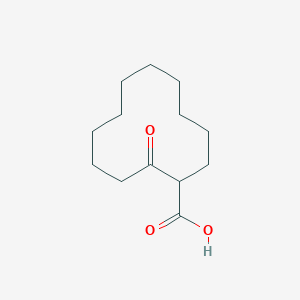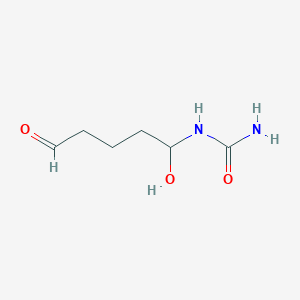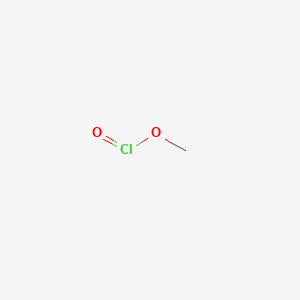![molecular formula C14H15NO5 B14358003 Ethyl 4-[2-(acryloyloxy)acetamido]benzoate CAS No. 96397-83-0](/img/structure/B14358003.png)
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acrylate moiety, and an acetamido group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acrylate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers with various applications.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate free radical polymerization.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Polymerization: Poly(this compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and biodegradability.
Pharmaceuticals: Potential use as a building block for the synthesis of drug molecules with improved pharmacokinetic properties.
Materials Science: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive acrylate group.
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is primarily based on its ability to undergo polymerization and substitution reactions. The acrylate group can form cross-linked networks through free radical polymerization, leading to the formation of materials with enhanced mechanical properties. The acetamido group can participate in hydrogen bonding and other interactions, influencing the overall behavior of the compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the acetamido and benzene ring, making it less versatile in certain applications.
4-Aminobenzoic acid: Contains the benzene ring and acetamido group but lacks the acrylate moiety, limiting its polymerization potential.
Methyl 4-[2-(acryloyloxy)acetamido]benzoate: Similar structure with a methyl ester group instead of an ethyl ester group, leading to slight differences in reactivity and properties.
Uniqueness
This compound is unique due to the combination of its ester, acrylate, and acetamido groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo polymerization and substitution reactions makes it valuable in the synthesis of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
96397-83-0 |
|---|---|
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
ethyl 4-[(2-prop-2-enoyloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C14H15NO5/c1-3-13(17)20-9-12(16)15-11-7-5-10(6-8-11)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16) |
InChI-Schlüssel |
NHQWMRNJNXROTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)


![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)



![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)

